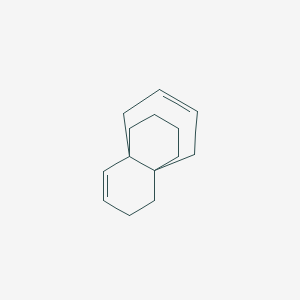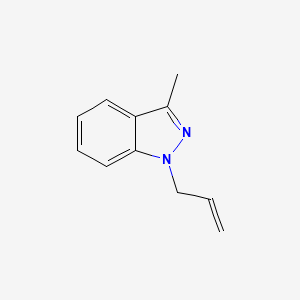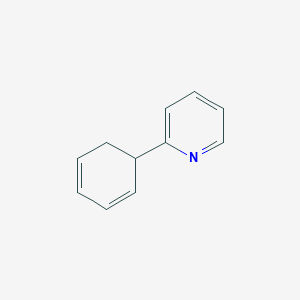
2-(Cyclohexa-2,4-dien-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexa-2,4-dien-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclohexa-2,4-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexa-2,4-dien-1-yl)pyridine typically involves the reaction of pyridine with cyclohexa-2,4-dien-1-yl derivatives under specific conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines . This reaction is carried out under visible light irradiation, which facilitates the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexa-2,4-dien-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene moiety into a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the diene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Cyclohexa-2,4-dien-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of pyridine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 2-(Cyclohexa-2,4-dien-1-yl)pyridine involves its interaction with molecular targets through its pyridine and diene moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Cyclohexa-2,4-dien-1-one: Shares the diene moiety but lacks the pyridine ring.
Pyridine: Lacks the cyclohexa-2,4-dien-1-yl group but shares the pyridine ring structure.
Uniqueness: 2-(Cyclohexa-2,4-dien-1-yl)pyridine is unique due to the combination of the pyridine ring and the cyclohexa-2,4-dien-1-yl group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
CAS No. |
112365-68-1 |
|---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-cyclohexa-2,4-dien-1-ylpyridine |
InChI |
InChI=1S/C11H11N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-6,8-10H,7H2 |
InChI Key |
ZLEGTHOLZZOFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


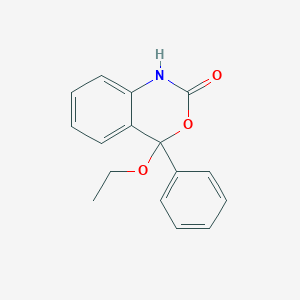
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
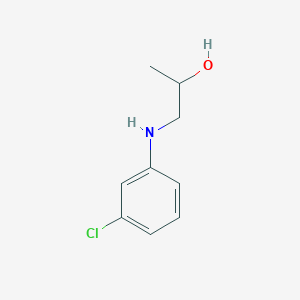
![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

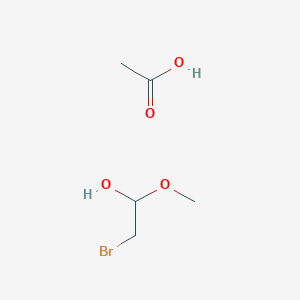
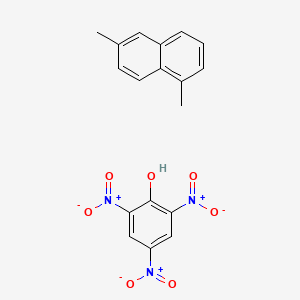
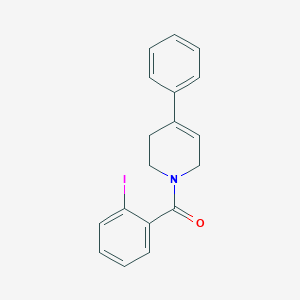
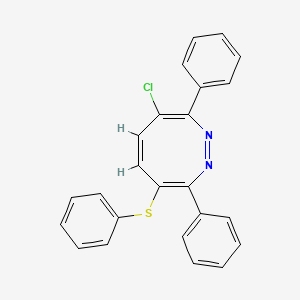
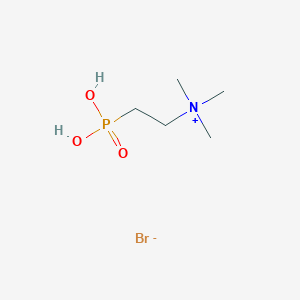

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
